Piperidin-4-yl(pyridin-3-yl)methanol

Übersicht

Beschreibung

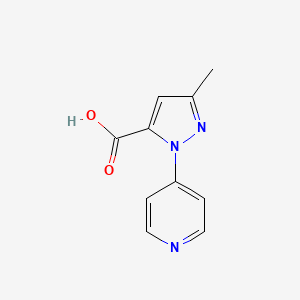

“Piperidin-4-yl(pyridin-3-yl)methanol” is a compound that has been evaluated for its antiproliferative activity against various cell lines . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are involved in various chemical reactions, but the specific reactions involving “this compound” are not detailed in the available resources.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 192.26 . It is a solid at room temperature and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- Generation of Substance P Antagonists : Piperidine derivatives have been synthesized for their potential as Substance P antagonists, which are of interest in treating certain medical conditions (Knoops et al., 1997).

- Formation of Piperidine Derivatives : Synthesis of novel piperidine derivatives using malononitrile, 4-methoxybenzaldehyde, and piperidine demonstrates the versatility of these compounds in chemical synthesis (Wu Feng, 2011).

- Reactivity Studies : Investigating the reactivity of chloro derivatives of pyridine with piperidine in methanol provides insights into their chemical behavior (Coppens et al., 2010).

Catalysis and Chemical Transformations

- Molybdenum Complexes with Piperidine : Research on molybdenum complexes involving piperidine highlights its role in complex chemical structures and reactions (Yih et al., 2003).

- Electrochemical Oxidation : Studies on the indirect electrochemical oxidation of piperidin-4-ones show the compound's potential in synthetic organic electrochemistry (Elinson et al., 2006).

Structural and Molecular Studies

- Crystal Structure Analysis : The synthesis and crystal structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol have been explored, providing insights into the molecular and crystallographic aspects of these compounds (Girish et al., 2008).

- Molecular Aggregation Studies : Investigations into the molecular aggregation of piperidine derivatives in different solvents like water and methanol offer understanding of their behavior at the molecular level (Marczak et al., 2017).

Pharmacological and Biochemical Studies

- Metabolic Studies : Research on the metabolism, excretion, and pharmacokinetics of related compounds gives insights into their potential medical applications (Sharma et al., 2012).

Safety and Hazards

“Piperidin-4-yl(pyridin-3-yl)methanol” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Piperidin-4-yl(pyridin-3-yl)methanol is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are known to have a wide range of biological activities . .

Mode of Action

It is known that piperidine derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A related compound, (1-(pyridin-3-yl)piperidin-4-yl)methanol, is reported to have high gi absorption and is bbb permeant , which could suggest similar properties for this compound.

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Eigenschaften

IUPAC Name |

piperidin-4-yl(pyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9,11-12,14H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUHNGNJDJIZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2752265.png)

![2-{[5-(Trifluoromethyl)-2-pyridinyl]sulfonyl}propanoic acid](/img/structure/B2752268.png)

![2-(4-chloro-2-methylphenoxy)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide](/img/structure/B2752269.png)

methyl}-3-acetamidobenzamide](/img/structure/B2752277.png)

![3-methyl-N-(oxolan-2-ylmethylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2752281.png)

![5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2752285.png)